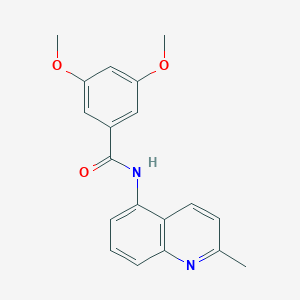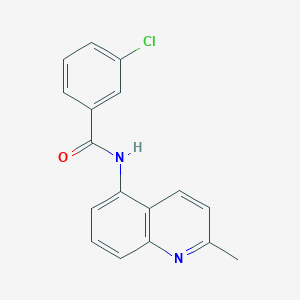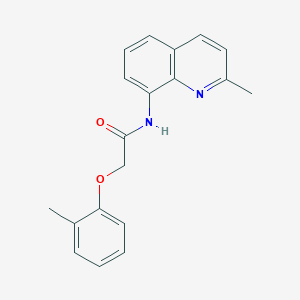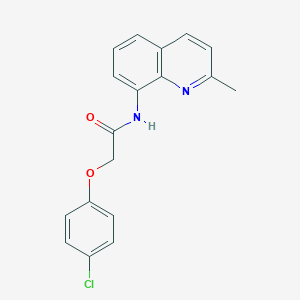![molecular formula C29H26FN3O4 B244138 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244138.png)
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and proliferation.
作用機序
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (cell death) in cancer cells. It can also inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is its potency and selectivity for BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer. However, like all drugs, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has some limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects. It may also have limited efficacy in certain types of cancer or in patients with specific genetic mutations.
将来の方向性
There are several potential future directions for research on 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide and related kinase inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to respond to treatment with 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have even greater efficacy and fewer side effects than current drugs.
合成法
The synthesis of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline to form an intermediate. This intermediate is then reacted with 2-furoyl chloride to yield the final product, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide.
科学的研究の応用
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity and to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in human patients with cancer.
特性
分子式 |
C29H26FN3O4 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C29H26FN3O4/c1-36-25-11-5-20(6-12-25)29(35)33-17-15-32(16-18-33)24-9-7-23(8-10-24)31-28(34)27-14-13-26(37-27)21-3-2-4-22(30)19-21/h2-14,19H,15-18H2,1H3,(H,31,34) |
InChIキー |
RJYMCLQOPJNMPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)







![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)